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molecular formula C13H19N3O2 B8334345 N-(4-methoxy-3-piperazin-1-yl-phenyl)-acetamide

N-(4-methoxy-3-piperazin-1-yl-phenyl)-acetamide

Cat. No. B8334345
M. Wt: 249.31 g/mol
InChI Key: QWIKCACGGWZRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A solution of N-(3-bromo-4-methoxyphenyl)acetamide (0.5 g, 2.05 mmol) dissolved in toluene (5 mL) was treated with tert-butyl piperazine-1-carboxylate (0.382 g, 2.05 mmol), diacetoxypalladium (0.046 g, 0.20 mmol), dicyclohexyl(2',6'-diisopropoxybiphenyl-2-yl)phosphine (0.191 g, 0.41 mmol) and sodium 2-methylpropan-2-olate (0.433 g, 4.51 mmol) in a sealed tube. The resulting mixture was degassed and stirred at 100 °C for 8 hours in a microwave. The mixture was pre-absorbed onto silica. The crude product was purified by flash silica chromatography, elution 50% ethyl acetate in Heptane. Pure fractions were evaporated to dryness to afford intermediate. The intermediate was dissolved in 4M HCl in dioxane (10mL) and stirred at RT overnight. The mixture was evaporated to give N-(4-methoxy-3-(piperazin-1-yl)phenyl)acetamide (0.260 g, 50.9 %) as a tan solid.
Quantity
0.00451 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.00205 mol
Type
reactant
Reaction Step Three
Quantity
0.00205 mol
Type
reactant
Reaction Step Four
Quantity
0.00041 mol
Type
catalyst
Reaction Step Five
Quantity
0.000205 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
680
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.00451 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00205 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.00205 mol
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1)OC)Br
Step Five
Name
Quantity
0.00041 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.000205 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=C(C=C1)OC)N2CCNCC2
Measurements
Type Value Analysis
YIELD 50.91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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